molecular formula C12H12Cl2N2O2 B8615505 2-(2,4-Dichlorophenyl)-3-(1H-imidazol-1-yl)propane-1,2-diol CAS No. 83338-21-0

2-(2,4-Dichlorophenyl)-3-(1H-imidazol-1-yl)propane-1,2-diol

Cat. No.: B8615505
CAS No.: 83338-21-0
M. Wt: 287.14 g/mol
InChI Key: MXAXKOYWAJJUON-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-(1H-imidazol-1-yl)propane-1,2-diol is a useful research compound. Its molecular formula is C12H12Cl2N2O2 and its molecular weight is 287.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

83338-21-0

Molecular Formula

C12H12Cl2N2O2

Molecular Weight

287.14 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropane-1,2-diol

InChI

InChI=1S/C12H12Cl2N2O2/c13-9-1-2-10(11(14)5-9)12(18,7-17)6-16-4-3-15-8-16/h1-5,8,17-18H,6-7H2

InChI Key

MXAXKOYWAJJUON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)(CO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (-)-3-[2-(4-chlorophenyl)isovaleroyloxy]-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol (6.85 g; M.P., 174°-175° C.) in ethanol (60 ml) was added a solution of sodium hydroxide (1.8 g) in water (10 ml), and the mixture was heated with stirring at 80° C. for 4 hours. The solvent was removed in vacuo and the residue was dissolved in 6N hydrochloric acid (70 ml). The acidic aqueous solution was washed with chloroform (20 ml×2) and then neutralized with a 28% aqueous ammonia solution. The resulting crystals were collected by filtration to give (-)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2,3-propanediol. Yield, 3.6 g; 88%. M.P., 138.5°-141° C. [α]D24, -108.5° (C=1.0, MeOH).
Name
(-)-3-[2-(4-chlorophenyl)isovaleroyloxy]-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-(2,4-dichlorophenyl)-2-(imidazol-1-yl)methyloxirane (170.4 g; Japanese Patent Publications (unexamined) Nos. 12372/1981 and 106666/1982) and a 25% aqueous sulfuric acid solution (1193 g) was stirred at 80°-85° C. for 5 hours. To the reaction mixture, ethyl acetate (405 ml) and a 28% aqueous ammonia solution (520 ml) were added dropwise at 0°-10° C., and then the mixture was stirred for 1 hour at the same temperature. The resulting precipitate was collected by filtration and dried at 80° C. (10 mmHg) for 5 hours to give 2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2,3-propanediol. Yield, 146 g; 80.3%. M.P., 123.5°-124.5° C.
Quantity
170.4 g
Type
reactant
Reaction Step One
Quantity
1193 g
Type
reactant
Reaction Step Two
Quantity
520 mL
Type
reactant
Reaction Step Three
Quantity
405 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of (+)-3-[2-(4-chlorophenyl)isovaleroyloxy]-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol (2.89 g; M.P., 145°-146.5° C.) in methanol (40 ml) was added a 20% aqueous potassium hydroxide solution (6 ml), and the mixture was stirred at room temperature for 3 hours. The solvent was removed in vacuo, and the oily residue was dissolved in 6N hydrochloric acid (30 ml). The acidic aqueous solution was washed with chloroform (20 ml×2) and then neutralized with a 28% aqueous ammonia solution. The resulting crystals were collected by filtration to give (+)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2,3-propanediol. Yield, 1.51 g; 81%. M.P., 143° C. [α]D19, -113.1° (C=1.0, MeOH).
Name
(+)-3-[2-(4-chlorophenyl)isovaleroyloxy]-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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